![molecular formula C22H19N3S B12162811 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine](/img/structure/B12162811.png)
2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine
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Overview
Description
2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine typically involves a multi-step process. One common method includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: N-bromosuccinimide, N-chlorosuccinimide, dichloromethane as solvent.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antioxidant and anti-inflammatory agent . Studies have shown that derivatives of pyrazole exhibit significant biological activities, including anti-cancer properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction. The specific compound's ability to interact with cellular pathways makes it a candidate for further development as an anticancer drug .
Corrosion Inhibition
Schiff bases, including similar compounds, have been studied for their effectiveness in preventing corrosion in metals. The application of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine as a corrosion inhibitor in acidic environments has shown promising results.
Case Study: Corrosion Studies
Research indicated that the compound could significantly reduce metal corrosion rates in acidic media, attributed to its adsorption properties on metal surfaces .
Material Science
The incorporation of thiophene units has implications in the development of organic semiconductors and photovoltaic materials. The electronic properties of the compound make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Case Study: Organic Electronics
A recent study highlighted the use of thiophene-containing compounds in enhancing the efficiency of organic solar cells by improving charge transport properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Biological Activity
2-Phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine, a complex organic compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, including antimicrobial, antioxidant, and anticonvulsant activities.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate aldehydes with amines. For instance, a study reported the synthesis via refluxing a mixture of 3-hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide with suitable aldehydes in the presence of sulfuric acid, yielding a crystalline product with specific spectral characteristics confirmed by NMR and IR spectroscopy .
Characterization Data
Property | Value |
---|---|
Molecular Formula | C28H20N6S2 |
Molecular Weight | 504.63 g/mol |
Melting Point | 449 K |
Spectroscopic Data | Confirmed via NMR, IR |
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluated various Schiff bases derived from related structures against bacteria such as E. coli and S. aureus, demonstrating promising antibacterial effects . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The compound has also been assessed for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that certain derivatives possess considerable free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
Anticonvulsant Activity
Another significant aspect of this compound is its anticonvulsant activity. Studies have shown that certain derivatives can inhibit seizures in animal models, indicating their potential use in treating epilepsy or other seizure disorders. The underlying mechanism may involve modulation of neurotransmitter systems or ion channels .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antimicrobial Screening : A series of synthesized derivatives were tested against a panel of bacteria using disk diffusion methods, showing varying degrees of effectiveness compared to standard antibiotics like Gentamicin .
- Antioxidant Evaluation : The antioxidant capacity was measured using the DPPH assay, revealing that some derivatives exhibited IC50 values comparable to established antioxidants .
- Neuropharmacological Studies : In vivo studies demonstrated that specific analogs could significantly reduce seizure frequency and duration in rodent models, supporting their potential as anticonvulsants .
Properties
Molecular Formula |
C22H19N3S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanimine |
InChI |
InChI=1S/C22H19N3S/c1-3-8-18(9-4-1)13-14-23-16-19-17-25(20-10-5-2-6-11-20)24-22(19)21-12-7-15-26-21/h1-12,15-17H,13-14H2 |
InChI Key |
SUWFGTKVPBUUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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